N,N'-Bis(2-aminoethyl)-1,3-propanediamine
Overview
Description
Synthesis Analysis
N,N'-Bis(2-aminoethyl)-1,3-propanediamine is synthesized from solution processes, where it is coordinated in distinct geometries in metal complexes. These synthesis processes reveal the compound's ability to form stable complexes with metals, exhibiting distorted octahedral geometry (Mondal et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds involving N,N'-Bis(2-aminoethyl)-1,3-propanediamine shows a range of coordination behaviors. For example, in nickel(II) and chromium(III) complexes, the compound demonstrates facial and meridional coordination modes, indicating its flexibility and adaptability in forming complex structures (Mondal et al., 1997; Fischer et al., 1984).
Chemical Reactions and Properties
N,N'-Bis(2-aminoethyl)-1,3-propanediamine participates in various chemical reactions, forming chelates and complexes with different metals. Its reactivity with nickel(II) and chromium(III) ions to form complexes with distinct geometrical structures showcases its chemical versatility and utility in coordination chemistry (Mondal et al., 1997; Fischer et al., 1984).
Physical Properties Analysis
The physical properties of N,N'-Bis(2-aminoethyl)-1,3-propanediamine and its derivatives, such as melting points and thermal behavior, are crucial for their application in material science. For instance, complexes formed by this compound exhibit specific melting points and undergo phase transitions, highlighting the compound's role in the thermal stability of these materials (Mondal et al., 1997).
Chemical Properties Analysis
The chemical properties of N,N'-Bis(2-aminoethyl)-1,3-propanediamine, such as its ability to form stable chelates and complexes with a variety of metals, are well-documented. This adaptability is shown through its involvement in synthesizing novel compounds and materials, providing a foundation for further exploration in coordination chemistry and material science (Mondal et al., 1997; Fischer et al., 1984).
Scientific Research Applications
Radioprotective Activity : A study by Oiry et al. (1995) explored the synthesis and potential radioprotective activity of derivatives of N,N'-Bis(2-aminoethyl)-1,3-propanediamine, particularly in the context of providing protection against radiation in mice. However, the compounds did not exhibit significant radioprotective activity (Oiry et al., 1995).
Complex Synthesis and Structural Analysis : Mondal et al. (1997) synthesized complexes involving N,N'-Bis(2-aminoethyl)-1,3-propanediamine and nickel, and conducted single-crystal X-ray structure analyses. This work contributes to understanding the coordination chemistry and structural behavior of such complexes (Mondal et al., 1997).
Radiopharmaceutical Applications : Liu & Liu (1998) reported the synthesis of a compound related to N,N'-Bis(2-aminoethyl)-1,3-propanediamine and its labeling with the radioisotope Technetium-99m. This has implications for developing radiopharmaceuticals for imaging and therapeutic applications (Liu & Liu, 1998).
Thermal Analysis of Metal Complexes : Research conducted by Mondal et al. (1996) involved the thermal analysis of cadmium(II) complexes with N,N'-Bis(2-aminoethyl)-1,3-propanediamine. This study provides insights into the thermal stability and decomposition patterns of these metal complexes, which is vital for their potential applications in various fields (Mondal et al., 1996).
Crystal Structure Analysis : Ishii et al. (1984) determined the crystal structure of a cobalt(III) complex with N,N'-Bis(2-aminoethyl)-1,3-propanediamine. This work contributes to the field of crystallography and helps understand the molecular geometry and bonding of such complexes (Ishii et al., 1984).
Antiviral Activity : Hoffman et al. (1973) studied the antiviral drug CP-20,961, which is structurally related to N,N'-Bis(2-aminoethyl)-1,3-propanediamine. The compound showed promising antiviral effects in mice, indicating its potential use in antiviral therapies (Hoffman et al., 1973).
Safety And Hazards
“N,N’-Bis(2-aminoethyl)-1,3-propanediamine” is classified as a skin corrosive substance . It causes severe skin burns and eye damage . It is toxic if swallowed and fatal in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance .
properties
IUPAC Name |
N,N'-bis(2-aminoethyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N4/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMHHZFHBCYGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)CNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063591 | |
Record name | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063591 | |
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Molecular Weight |
160.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2-aminoethyl)-1,3-propanediamine | |
CAS RN |
4741-99-5, 13002-64-7 | |
Record name | N,N′-Bis(2-aminoethyl)-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4741-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,2-Tetramine | |
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Record name | N,N-Bis(2-aminoethyl)-1,3-propanediamine | |
Source | ChemIDplus | |
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Record name | 4741-99-5 | |
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Record name | 1,3-Propanediamine, N1,N3-bis(2-aminoethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-bis(2-aminoethyl)propane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.958 | |
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Record name | 1,4,8,11-TETRAAZAUNDECANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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